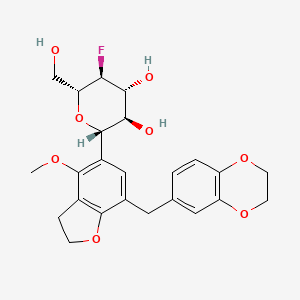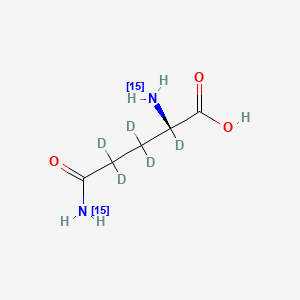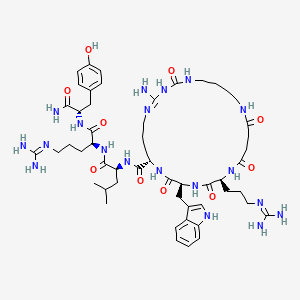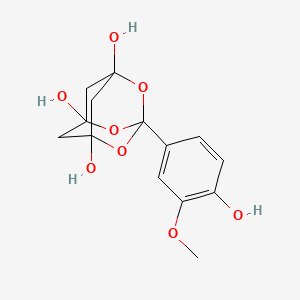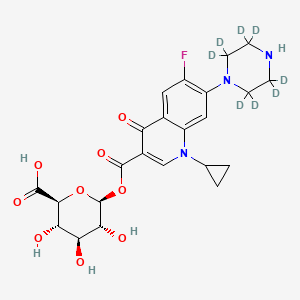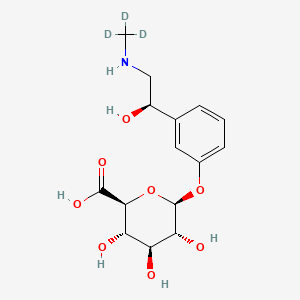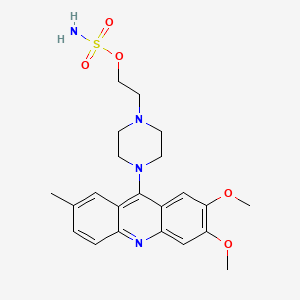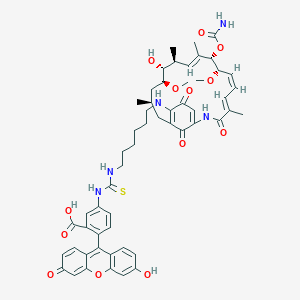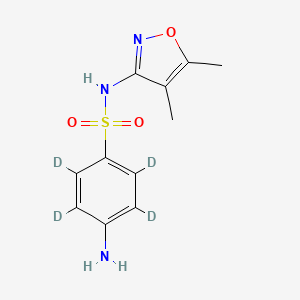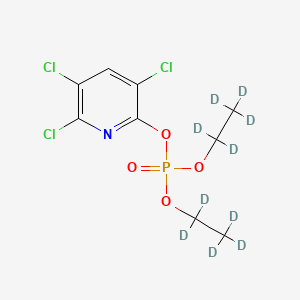
Tioclomarol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tioclomarol-d4 is a deuterated derivative of Tioclomarol, a coumarin anticoagulant. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The compound is known for its role as a vitamin K antagonist, which makes it valuable in anticoagulant research .
Preparation Methods
The preparation of Tioclomarol-d4 typically involves the substitution of hydrogen atoms in the parent compound, Tioclomarol, with deuterium atoms. This process is achieved through deuterium exchange reactions, where the hydrogen atoms are replaced by deuterium in the presence of a deuterating agent. The reaction conditions must be carefully controlled to ensure the complete and selective incorporation of deuterium .
Chemical Reactions Analysis
Tioclomarol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tioclomarol-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of new anticoagulant drugs and in quality control processes for existing medications
Mechanism of Action
Tioclomarol-d4 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the reduction of vitamin K, which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins. As a result, the synthesis of coagulation factors II, VII, IX, and X is inhibited, leading to anticoagulant effects .
Comparison with Similar Compounds
Tioclomarol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Dicoumarol: Another coumarin anticoagulant that also inhibits vitamin K epoxide reductase but lacks deuterium labeling.
Warfarin: A widely used anticoagulant with a similar mechanism of action but different chemical structure and properties.
Acenocoumarol: Another vitamin K antagonist used as an anticoagulant, differing in its pharmacokinetic profile and clinical applications.
This compound stands out due to its specific applications in research involving stable isotope labeling, making it a valuable tool in various scientific investigations.
Properties
Molecular Formula |
C22H16Cl2O4S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |
InChI Key |
WRGOVNKNTPWHLZ-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(C2=CC=C(S2)Cl)C3=C(C4=CC=CC=C4OC3=O)O)O)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


